molecular formula C22H16F2N4OS2 B3412060 N-(2-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923146-83-2

N-(2-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B3412060
CAS No.: 923146-83-2
M. Wt: 454.5 g/mol
InChI Key: QHCYXAJAEWLNLD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-1,3-thiazole ring via a sulfanyl bridge. The molecule is further substituted with fluorinated aromatic groups at both the thiazole (4-fluorophenyl) and acetamide (2-fluorophenyl) moieties.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4OS2/c1-13-21(31-22(25-13)14-6-8-15(23)9-7-14)18-10-11-20(28-27-18)30-12-19(29)26-17-5-3-2-4-16(17)24/h2-11H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCYXAJAEWLNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole moiety linked to a pyridazine ring and is characterized by the presence of fluorinated phenyl groups. The structural complexity suggests multiple sites for interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticonvulsant Activity : Compounds containing thiazole and pyridazine moieties have shown significant anticonvulsant properties. For instance, related thiazole-integrated compounds demonstrated effective protection in picrotoxin-induced convulsion models .
  • Anticancer Potential : Thiazole derivatives have been evaluated for their anticancer activity against various cell lines. For example, certain thiazole-linked compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values indicating strong activity .
  • Enzymatic Inhibition : Compounds similar to this compound have been explored as inhibitors of specific enzymes involved in cancer progression, showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding the biological activity of this compound. Key observations include:

  • Fluorinated Substituents : The presence of fluorine atoms on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets.
  • Thiazole and Pyridazine Linkage : The thiazole moiety contributes significantly to the anticonvulsant activity, while the pyridazine ring may enhance overall stability and bioavailability .

Case Studies

  • Anticonvulsant Efficacy : In a study assessing various thiazole derivatives, one compound exhibited a median effective dose (ED50) of 18.4 mg/kg in seizure models, indicating promising anticonvulsant effects .
  • Cytotoxicity Assessment : A derivative similar to this compound was tested against NIH/3T3 and A549 cell lines, revealing strong selectivity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs (sulfanyl-acetamide linkages, fluorinated aryl groups, or heterocyclic cores). Data are derived from synthesized derivatives and their reported bioactivities.

Table 1: Structural and Pharmacological Comparison

Compound Name Core Heterocycle Key Substituents Bioactivity (Reported) Reference
Target Compound Pyridazine + 1,3-thiazole - 4-Fluorophenyl (thiazole)
- 2-Fluorophenyl (acetamide)
- 4-Methyl (thiazole)
Not explicitly reported (inferred antimicrobial/anti-inflammatory potential)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (476483-99-5) 1,2,4-Triazole - 4-Chlorophenyl
- Pyridin-4-yl
- Chloro/methoxy/methylphenyl
Antimicrobial (broad-spectrum)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (477332-63-1) 1,2,4-Triazole - 4-Chlorophenyl
- 4-Methylphenyl
- 3,4-Difluorophenyl
Antimicrobial (Gram-positive bacteria)
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (442648-07-9) 1,2,4-Triazole - Furan-2-yl
- Propenyl
- 3-Fluorophenyl
Anti-exudative (comparable to diclofenac)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Dihydroimidazo-thiazole + pyridine - 4-Fluorophenyl (imidazothiazole)
- 4-Fluorophenyl (pyridine)
Structural characterization only (no bioactivity data)

Key Structural and Functional Insights:

Heterocyclic Core Influence :

  • The target compound’s pyridazine-thiazole system is distinct from the 1,2,4-triazole cores prevalent in analogs . Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to triazoles, which rely on hydrogen-bonding interactions .
  • The dihydroimidazo-thiazole in shares a thiazole motif but lacks the pyridazine ring, suggesting divergent target selectivity .

Substituent Effects :

  • Fluorine Positioning : The 2-fluorophenyl group on the acetamide moiety (target compound) contrasts with the 3-fluorophenyl (442648-07-9) or 3,4-difluorophenyl (477332-63-1) substituents. Fluorine’s electron-withdrawing properties improve metabolic stability and membrane permeability, but ortho-substitution (as in the target) may sterically hinder binding .
  • Methyl Group on Thiazole : The 4-methyl group in the target compound’s thiazole ring could enhance hydrophobic interactions, similar to 4-methylphenyl in 477332-63-1 .

Bioactivity Trends :

  • Triazole-based analogs (e.g., 476483-99-5, 477332-63-1) exhibit broad-spectrum antimicrobial activity , particularly against Gram-positive bacteria, attributed to the triazole’s ability to disrupt bacterial cell wall synthesis .
  • Anti-exudative activity in 442648-07-9 (comparable to diclofenac) highlights the role of sulfanyl-acetamide linkages in modulating inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

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